molecular formula C18H14N4O B12531528 Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- CAS No. 677274-36-1

Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-

Cat. No.: B12531528
CAS No.: 677274-36-1
M. Wt: 302.3 g/mol
InChI Key: VCTVGBIRWQEDDA-UHFFFAOYSA-N
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Description

Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-: is an organic compound with the molecular formula C18H14N4O This compound is a derivative of benzamide, featuring a cyano group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An organic heterocyclic compound containing a benzene ring fused to an imidazole ring.

    Benzamide: The simplest amide derivative of benzoic acid.

    2-Cyano-N-(phenylmethyl)benzamide: A compound with a similar structure but different functional groups.

Uniqueness

Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and imidazole ring make it particularly versatile for various applications in research and industry.

Properties

CAS No.

677274-36-1

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-(1-benzyl-5-cyanoimidazol-4-yl)benzamide

InChI

InChI=1S/C18H14N4O/c19-11-16-17(21-18(23)15-9-5-2-6-10-15)20-13-22(16)12-14-7-3-1-4-8-14/h1-10,13H,12H2,(H,21,23)

InChI Key

VCTVGBIRWQEDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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